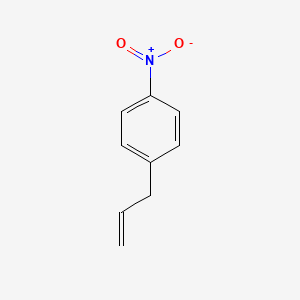

p-Allylnitrobenzene

Descripción

p-Allylnitrobenzene (IUPAC name: 1-nitro-4-prop-2-en-1-ylbenzene) is a nitroaromatic compound characterized by a benzene ring substituted with a nitro (-NO₂) group and an allyl (-CH₂CH=CH₂) group in the para positions. Its molecular formula is C₉H₉NO₂, with a molecular weight of 163.18 g/mol . Synonyms include allyl p-nitrophenyl ether, p-nitroallylbenzene, and 1-nitro-4-(2-propen-1-yl)benzene .

Propiedades

Número CAS |

53483-17-3 |

|---|---|

Fórmula molecular |

C9H9NO2 |

Peso molecular |

163.17 g/mol |

Nombre IUPAC |

1-nitro-4-prop-2-enylbenzene |

InChI |

InChI=1S/C9H9NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2,4-7H,1,3H2 |

Clave InChI |

UCHCAUUKJXSNAT-UHFFFAOYSA-N |

SMILES canónico |

C=CCC1=CC=C(C=C1)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Properties :

- Structure : The allyl group introduces π-electron density into the aromatic system, influencing reactivity in electrophilic substitution and coordination chemistry .

- Synthesis : High-yield routes (97%) involve nucleophilic aromatic substitution or coupling reactions, as seen in related allyl-nitrobenzene derivatives .

- Applications : Used in ligand design for transition metal catalysis, where the allyl group enhances metal-alkene interactions in complexes .

Structural Comparisons

The table below compares p-Allylnitrobenzene with structurally analogous nitrobenzene derivatives:

Key Insight : The allyl group in p-Allylnitrobenzene provides unique electronic and steric profiles compared to methyl (p-nitrotoluene) or bulky neopentyl groups, impacting reactivity in catalytic systems .

Reactivity and Chemical Properties

- Electrophilic Substitution : The allyl group in p-Allylnitrobenzene donates electron density via conjugation, making the ring more reactive than p-nitrotoluene (electron-withdrawing methyl) but less reactive than p-methoxynitrobenzene .

- Coordination Chemistry : The allyl moiety facilitates η³-binding to transition metals (e.g., Pd, Pt), enabling applications in catalysis. This contrasts with p-neopentylnitrobenzene, where steric bulk limits metal coordination .

- Stability : Allyl groups can undergo isomerization or oxidation, whereas chloro-substituted derivatives (e.g., 1-(allyloxy)-4-chloro-2-nitrobenzene) exhibit greater stability under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.